Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-
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Overview
Description
Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, also known as (2,6,6-trimethyl-2-cyclohexen-1-ylidene)methanone, is an organic compound with the molecular formula C10H14O. This compound is characterized by a cyclohexene ring substituted with three methyl groups and a methanone group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with appropriate reagents under controlled conditions. One common method is the oxidation of 2,6,6-trimethylcyclohex-2-en-1-ol using oxidizing agents such as chromic acid or potassium permanganate . The reaction is usually carried out in an organic solvent like dichloromethane or acetone at room temperature.
Industrial Production Methods
In industrial settings, the production of methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, is often achieved through large-scale oxidation processes. These processes involve the use of continuous flow reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide. The reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, usually in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexene-1-methanol, 2,6,6-trimethyl-: Similar structure but with a hydroxyl group instead of a methanone group.
2-Butanone, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: Similar structure with an additional butanone group.
Uniqueness
Methanone, (2,6,6-trimethyl-2-cyclohexen-1-ylidene)-, is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
61899-98-7 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h5H,4,6H2,1-3H3 |
InChI Key |
XVYKOZGHLGTQGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1=C=O)(C)C |
Origin of Product |
United States |
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